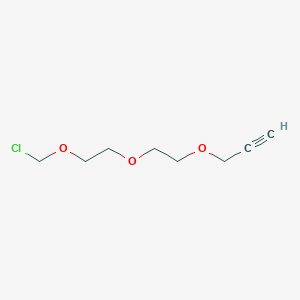
2-Naphthol, 1-((4-ethylpiperidino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 1-((4-ethylpiperidino)methyl)- is a chemical compound that belongs to the class of naphthols It is characterized by the presence of a naphthol group attached to a piperidine ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- typically involves the reaction of 2-naphthol with 4-ethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthol, 1-((4-ethylpiperidino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced naphthol derivatives .
Scientific Research Applications
2-Naphthol, 1-((4-ethylpiperidino)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: An isomer of 2-naphthol with similar chemical properties but different reactivity due to the position of the hydroxyl group.
2-Naphthol: The parent compound, which serves as a precursor for the synthesis of 2-Naphthol, 1-((4-ethylpiperidino)methyl)-.
4-Ethylpiperidine: A component of the compound that contributes to its unique chemical properties.
Uniqueness
2-Naphthol, 1-((4-ethylpiperidino)methyl)- is unique due to the combination of the naphthol and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
101781-40-2 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H23NO/c1-2-14-9-11-19(12-10-14)13-17-16-6-4-3-5-15(16)7-8-18(17)20/h3-8,14,20H,2,9-13H2,1H3 |
InChI Key |
GGSLOBUNSAAFTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







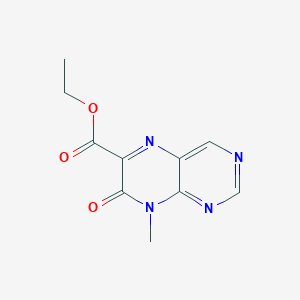

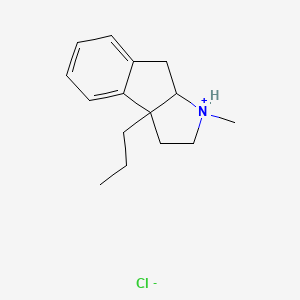
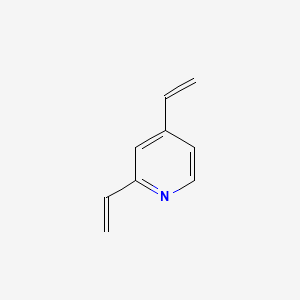


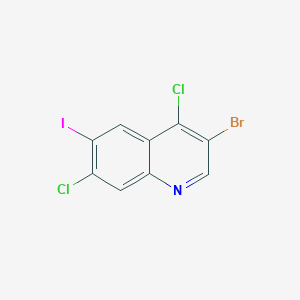
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
